molecular formula C18H17Cl2N3O5 B2705975 N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide CAS No. 765274-40-6

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

Katalognummer B2705975
CAS-Nummer: 765274-40-6
Molekulargewicht: 426.25
InChI-Schlüssel: ZMMUHLHVALSQRC-ZVBGSRNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide, also known as DT-13, is a novel compound with potential therapeutic applications in cancer treatment. DT-13 belongs to the family of hydrazinyl thiazole compounds and has shown promising anticancer activity in various preclinical studies.

Wirkmechanismus

The exact mechanism of action of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is not fully understood. However, it has been proposed that N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has also been shown to activate the p38 MAPK signaling pathway, which is involved in stress response and apoptosis.
Biochemical and physiological effects:
N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been shown to have minimal toxicity in normal cells and tissues, which is a desirable characteristic for anticancer drugs. In addition, N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has also been shown to enhance the immune response against cancer cells, which is an important aspect of cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent anticancer activity in various preclinical studies. However, there are also some limitations. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has poor solubility in water, which can make it challenging to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide.

Zukünftige Richtungen

There are several future directions for the development of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide as an anticancer drug. First, more studies are needed to optimize the synthesis method and improve the solubility of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide. Second, further preclinical studies are needed to evaluate the efficacy and safety of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide in animal models. Third, clinical trials are needed to assess the potential of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide as a therapeutic agent for cancer patients. Fourth, the mechanism of action of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide needs to be further elucidated to identify potential drug targets and improve the understanding of its anticancer activity. Finally, combination therapies with other anticancer drugs or immunotherapies should be explored to enhance the efficacy of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide.

Synthesemethoden

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide can be synthesized by the reaction of 3,4-dichlorophenylhydrazine with 2-acetyl-2-thiazoline, followed by the condensation with 3,4,5-trimethoxybenzaldehyde. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, liver cancer, and colon cancer. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer drugs. In addition, N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has shown potential to overcome drug resistance in cancer cells, which is a major challenge in cancer treatment.

Eigenschaften

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O5/c1-26-14-6-10(7-15(27-2)16(14)28-3)9-21-23-18(25)17(24)22-11-4-5-12(19)13(20)8-11/h4-9H,1-3H3,(H,22,24)(H,23,25)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMUHLHVALSQRC-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765274-40-6
Record name N-(3,4-DICHLORO-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.